molecular formula C20H33Cl2N3O B7049186 N-(1,2-dimethylpiperidin-4-yl)-N-methyl-4-phenylpiperidine-4-carboxamide;dihydrochloride

N-(1,2-dimethylpiperidin-4-yl)-N-methyl-4-phenylpiperidine-4-carboxamide;dihydrochloride

Cat. No.: B7049186
M. Wt: 402.4 g/mol
InChI Key: GUFPKRSGJAIICH-UHFFFAOYSA-N
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Description

N-(1,2-dimethylpiperidin-4-yl)-N-methyl-4-phenylpiperidine-4-carboxamide;dihydrochloride is a complex organic compound with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-dimethylpiperidin-4-yl)-N-methyl-4-phenylpiperidine-4-carboxamide;dihydrochloride typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the dimethyl and phenyl groups through substitution reactions.

    Final Assembly: Coupling of the functionalized piperidine with the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-dimethylpiperidin-4-yl)-N-methyl-4-phenylpiperidine-4-carboxamide;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1,2-dimethylpiperidin-4-yl)-N-methyl-4-phenylpiperidine-4-carboxamide;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of N-(1,2-dimethylpiperidin-4-yl)-N-methyl-4-phenylpiperidine-4-carboxamide;dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2-dimethylpiperidin-4-yl)-N-methyl-4-phenylpiperidine-4-carboxamide
  • N-methyl-4-phenylpiperidine-4-carboxamide

Uniqueness

N-(1,2-dimethylpiperidin-4-yl)-N-methyl-4-phenylpiperidine-4-carboxamide;dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various specialized applications in research and industry.

Properties

IUPAC Name

N-(1,2-dimethylpiperidin-4-yl)-N-methyl-4-phenylpiperidine-4-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O.2ClH/c1-16-15-18(9-14-22(16)2)23(3)19(24)20(10-12-21-13-11-20)17-7-5-4-6-8-17;;/h4-8,16,18,21H,9-15H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFPKRSGJAIICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C)N(C)C(=O)C2(CCNCC2)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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